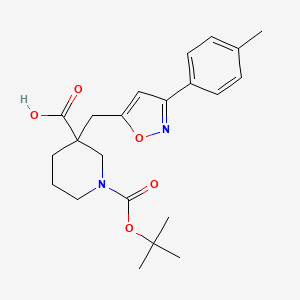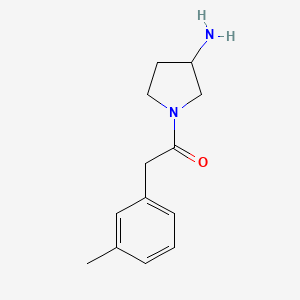
1-(3-Aminopyrrolidin-1-yl)-2-(3-methylphenyl)ethan-1-one
Descripción general
Descripción
1-(3-Aminopyrrolidin-1-yl)-2-(3-methylphenyl)ethan-1-one, also known as 3-Methyl-1-phenyl-2-pyrrolidinone (MP2P), is an organic compound belonging to the group of substituted pyrrolidinones. It is a white solid with a melting point of 127°C and a boiling point of 230°C. MP2P is commonly used in scientific research as a synthetic intermediate in the production of various compounds, such as pharmaceuticals, insecticides, and pesticides. It is also used in the synthesis of several compounds, including aminopyrrolidines and pyrrolidinones.
Aplicaciones Científicas De Investigación
Chemical Synthesis and Reactivity
- The synthesis and structural properties of novel substituted compounds, including those with similar functionalities, provide insight into potential synthetic routes and chemical reactivity that could be relevant for "1-(3-Aminopyrrolidin-1-yl)-2-(3-methylphenyl)ethan-1-one" (Issac & Tierney, 1996). These methodologies could be applicable in designing synthetic strategies for related compounds, emphasizing the importance of understanding the chemical behavior of similar molecular frameworks.
Pharmacological and Biological Activities
- The pharmacological profile improvement through stereochemistry of structural analogs, such as phenylpiracetam, highlights the significance of molecular modifications in enhancing biological activity (Veinberg et al., 2015). This suggests that modifications to the structure of "1-(3-Aminopyrrolidin-1-yl)-2-(3-methylphenyl)ethan-1-one" could lead to significant changes in its biological efficacy and potential applications in drug development.
Environmental and Analytical Applications
- Research on the chemical inhibitors of cytochrome P450 isoforms, including their selectivity and potency, is crucial for understanding how compounds like "1-(3-Aminopyrrolidin-1-yl)-2-(3-methylphenyl)ethan-1-one" might interact with biological systems at the metabolic level (Khojasteh et al., 2011). These interactions are important for assessing potential drug interactions and toxicological profiles.
Chemical and Biological Properties of Analogous Compounds
- The study of novel brominated flame retardants provides an example of how specific chemical functionalities can be applied in materials science for improving safety and performance characteristics of consumer goods and materials (Zuiderveen et al., 2020). Although not directly related, this area of research demonstrates the breadth of applications that specific chemical functionalities can have, which may parallel the utility of "1-(3-Aminopyrrolidin-1-yl)-2-(3-methylphenyl)ethan-1-one" in various scientific and industrial contexts.
Propiedades
IUPAC Name |
1-(3-aminopyrrolidin-1-yl)-2-(3-methylphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c1-10-3-2-4-11(7-10)8-13(16)15-6-5-12(14)9-15/h2-4,7,12H,5-6,8-9,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBBWZBURPACJNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)N2CCC(C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Aminopyrrolidin-1-yl)-2-(3-methylphenyl)ethan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![10-[4-(diethylamino)phenyl]-3,4,9,10-tetrahydrobenzo[b]cyclopenta[e][1,4]diazepin-1(2H)-one](/img/structure/B1467260.png)
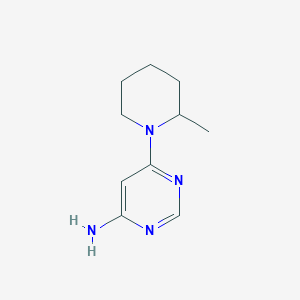
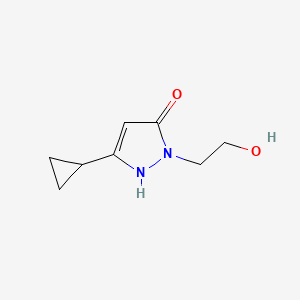
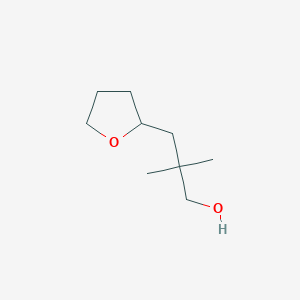

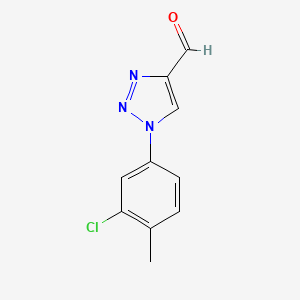
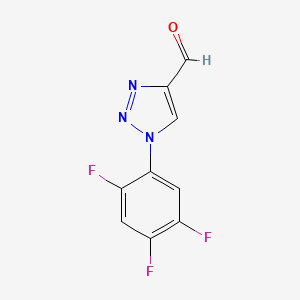

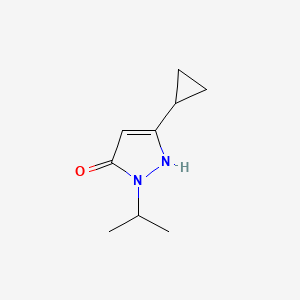

![1-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazole-4-carbaldehyde](/img/structure/B1467279.png)
